Oxilofrine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

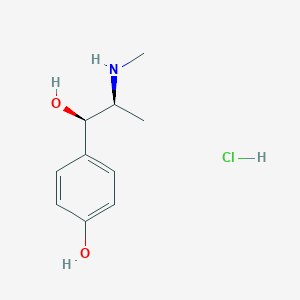

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBZSKCTKKUQSY-YUWZRIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90273983 | |

| Record name | 4-Hydroxyephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-51-8, 7437-54-9 | |

| Record name | Oxilofrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXILOFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O9694M5EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxilofrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilofrine hydrochloride, a synthetic sympathomimetic amine structurally related to ephedrine, exerts its physiological effects through a multi-faceted mechanism of action primarily involving the adrenergic system. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by oxilofrine. The document details its direct agonist activity at specific adrenergic receptor subtypes, its role as a norepinephrine-releasing agent, and its putative interaction with sigma-1 receptors. Quantitative data on receptor activation is presented, alongside detailed experimental methodologies for key assays. Signaling pathways are elucidated with diagrams to provide a clear understanding of the downstream cellular responses. This guide is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development.

Core Mechanism of Action: A Dual-Acting Sympathomimetic

This compound's primary mechanism of action is centered on its interaction with the adrenergic system, where it functions as both a direct-acting agonist at specific adrenergic receptors and as an indirect-acting sympathomimetic by promoting the release of norepinephrine (B1679862).[1]

Direct Adrenergic Receptor Agonism

Oxilofrine has been demonstrated to directly activate α1- and β1-adrenergic receptors.[1] Functional studies have quantified its activity at several human adrenergic receptor subtypes, revealing a profile of a selective agonist.

Indirect Sympathomimetic Action: Norepinephrine Release

In addition to direct receptor activation, oxilofrine acts as a norepinephrine-releasing agent.[1][2] This action is characteristic of many sympathomimetic amines and contributes significantly to its overall physiological effects. By increasing the concentration of norepinephrine in the synaptic cleft, oxilofrine indirectly activates all adrenergic receptors, broadening its spectrum of activity.

The mechanism of norepinephrine release involves the uptake of oxilofrine into presynaptic nerve terminals by the norepinephrine transporter (NET).[3] Once inside the neuron, oxilofrine is thought to be transported into synaptic vesicles, leading to the displacement and subsequent release of norepinephrine into the synapse.[2]

Postulated Sigma-1 Receptor Interaction

It has been postulated that oxilofrine may also act as a sigma-1 receptor agonist.[1] This hypothesis is based on structural similarities to other known sigma-1 receptor ligands. However, quantitative binding or functional data to definitively confirm this interaction and its physiological relevance are not yet available.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the functional activity of oxilofrine at human adrenergic receptors.

| Receptor Subtype | Ligand | Assay Type | EC50 (µM) | Emax (%) | Species | Source |

| α1A-Adrenergic | Oxilofrine | Functional | 44 | 16 | Human | (Venhuis et al., 2021) |

| α1B-Adrenergic | Oxilofrine | Functional | - | - | Human | (Venhuis et al., 2021) |

| α1D-Adrenergic | Oxilofrine | Functional | - | - | Human | (Venhuis et al., 2021) |

| β1-Adrenergic | Oxilofrine | Functional | 25 | 75 | Human | (Venhuis et al., 2021) |

EC50: Half maximal effective concentration. Emax: Maximum effect relative to a reference full agonist. Note: Data for α1B and α1D receptors were not explicitly provided in the available abstract.

Signaling Pathways

The activation of α1- and β1-adrenergic receptors by oxilofrine initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4][5][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The subsequent increase in intracellular calcium and activation of PKC lead to various physiological responses, including smooth muscle contraction.

References

- 1. Oxilofrine - Wikipedia [en.wikipedia.org]

- 2. [Presynaptic adrenergic mechanisms of action of oxilofrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Sympathomimetic Agent Oxilofrine Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilofrine hydrochloride, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic agent developed in the 1930s for its cardiac stimulant and antihypotensive properties.[1][2] While its use in approved pharmaceuticals has largely ceased, its presence as an undeclared or mislabeled ingredient in dietary and sports supplements has drawn significant regulatory and scientific attention.[1][3][4] This technical guide provides a comprehensive analysis of the pharmacokinetics and pharmacodynamics of oxilofrine, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers, toxicologists, and professionals in the field of drug development and analysis.

Pharmacodynamics: Mechanism of Action and Physiological Effects

Oxilofrine's physiological effects are rooted in its interaction with the adrenergic system. It functions as an indirectly acting sympathomimetic agent and a direct agonist at specific adrenergic receptors.[1]

Primary Mechanism: Indirect Sympathomimetic Action

The principal mechanism of oxilofrine is its action as a norepinephrine-releasing agent.[1] It is taken up into presynaptic nerve terminals where it promotes the release of norepinephrine (B1679862) from storage vesicles into the synaptic cleft.[5] This increase in synaptic norepinephrine concentration leads to the activation of postsynaptic adrenergic receptors, mediating the downstream physiological response.[1][5]

References

- 1. Oxilofrine - Wikipedia [en.wikipedia.org]

- 2. supplysidesj.com [supplysidesj.com]

- 3. Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. | Semantic Scholar [semanticscholar.org]

- 5. [Presynaptic adrenergic mechanisms of action of oxilofrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Oxilofrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for oxilofrine hydrochloride, a sympathomimetic amine. The information presented is collated from scientific literature and patent filings, offering a comprehensive resource for researchers in medicinal chemistry and drug development. This document details the core synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Oxilofrine, also known as methylsynephrine, 4-hydroxyephedrine, or p-hydroxyephedrine, is a synthetic sympathomimetic agent.[1][2][3] Its hydrochloride salt is the common pharmaceutical form.[2] The primary synthesis of this compound is a multi-step process commencing from readily available starting materials. This guide will focus on the most prominently documented pathway, which originates from phenol (B47542), and will also touch upon an alternative route involving the modification of ephedrine (B3423809).

Primary Synthesis Pathway: From Phenol to this compound

A widely reported and scalable synthesis of oxilofrine initiates with phenol and proceeds through several key intermediates.[4] This pathway involves an initial acylation, followed by a Fries rearrangement, bromination, amination, and finally, a reduction to yield the oxilofrine free base, which is then converted to its hydrochloride salt.

Overall Synthesis Scheme

The synthesis can be summarized in the following steps:

-

Esterification: Phenol is reacted with propionyl chloride to form phenyl propionate (B1217596).

-

Fries Rearrangement: Phenyl propionate undergoes a Fries rearrangement to yield p-hydroxypropiophenone.

-

α-Bromination: The α-carbon of the propiophenone (B1677668) is brominated to produce 2-bromo-1-(4-hydroxyphenyl)propan-1-one (B1280192).

-

Amination: The bromo-intermediate is reacted with methylamine (B109427) to give 2-(methylamino)-1-(4-hydroxyphenyl)propan-1-one.

-

Reduction: The ketone is reduced to a secondary alcohol, yielding oxilofrine.

-

Salt Formation: Oxilofrine free base is treated with hydrochloric acid to form this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in Table 1.

Step 1 & 2: Synthesis of p-Hydroxypropiophenone via Phenyl Propionate

A common approach involves the esterification of phenol with propionyl chloride, followed by a Fries rearrangement of the resulting phenyl propionate.[4]

-

Experimental Protocol (Adapted from CN104370727A):

-

Esterification: To a solution of phenol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), a weak base (e.g., sodium bicarbonate, 0.1-0.3 eq) is added. Propionyl chloride (1.2-2.0 eq) is then added dropwise under reflux conditions. The reaction is typically heated for 4-6 hours. After completion, the reaction mixture is poured into ice water, and the pH is adjusted to 6-8 with an alkaline solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield phenyl propionate.

-

Fries Rearrangement: The obtained phenyl propionate (1.0 eq) is added to methanesulfonic acid (2-8 eq) in a dry reaction vessel. The mixture is heated to 30-90°C for 0.5-2 hours. The reaction solution is then poured into ice water, and the pH is adjusted to 6-7 with a weak base. The product is extracted with an organic solvent, and the combined organic phases are dried and concentrated to afford p-hydroxypropiophenone.

-

Step 3: α-Bromination of p-Hydroxypropiophenone

The synthesis of 2-bromo-1-(4-hydroxyphenyl)propan-1-one is a key step.[5]

-

Experimental Protocol (Adapted from CN104876827A): p-Hydroxypropiophenone (1.0 eq) is dissolved in a suitable solvent (e.g., benzene, dichloromethane, or chloroform).[3] Bromine water is slowly added at room temperature.[3] The reaction mixture can be cooled to 0-5°C as the reaction progresses.[3] The evolved hydrogen bromide gas is neutralized with an alkaline solution.[3] The reaction is stirred for 30-60 minutes.[3] The organic layer is washed with water, dried, and concentrated to yield 2-bromo-1-(4-hydroxyphenyl)propan-1-one.[3]

Step 4: Amination with Methylamine

-

Experimental Protocol (Adapted from CN104876827A): 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) is dissolved in an appropriate solvent (e.g., tert-butanol).[4] The solution is cooled to -5 to 0°C.[4] A 15% aqueous solution of methylamine is slowly added.[4] The reaction is maintained at this temperature for 2-4 hours.[4] After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid can be purified by crystallization from methanol (B129727) and water to yield 2-(methylamino)-1-(4-hydroxyphenyl)propan-1-one.[4]

Step 5: Reduction to Oxilofrine

The final step in the formation of the free base is the reduction of the ketone.

-

Experimental Protocol (Adapted from CN104876827A): 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) is dissolved in ethanol (B145695) and cooled to -5 to 0°C.[4] Potassium borohydride (B1222165) (KBH₄) is slowly added with stirring.[4] The reaction is maintained at this temperature for 1-3 hours until gas evolution ceases.[4] Activated carbon can be added, and the mixture refluxed for 30 minutes for decolorization.[4] After hot filtration, the ethanol is removed under reduced pressure. The product, oxilofrine, crystallizes upon cooling and can be collected by filtration.[4]

Step 6: Formation of this compound

-

Experimental Protocol (General Procedure): The oxilofrine free base is dissolved in a suitable solvent, such as methanol or ethanol.[3] Concentrated hydrochloric acid is added dropwise until precipitation is complete.[3] The resulting solid, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried.[3] Recrystallization from a suitable solvent system (e.g., deionized water and ethanol) can be performed for further purification.[3]

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |

| 1 & 2 | Phenol | Propionyl chloride, Methanesulfonic acid | p-Hydroxypropiophenone | 65.0 - 77.6 (for rearrangement) | [6] |

| 3 | p-Hydroxypropiophenone | Bromine | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | Not specified | [3] |

| 4 | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | Methylamine | 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one | Not specified | [4] |

| 5 | 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one | Potassium Borohydride | Oxilofrine | High (implied) | [4] |

| 6 | Oxilofrine | Hydrochloric Acid | This compound | Near Quantitative | General |

Note: Yields can vary significantly based on reaction conditions and purification methods. The data presented is based on available literature and should be considered indicative.

Alternative Synthesis Pathway: Hydroxylation of Ephedrine

An alternative, though less detailed in the surveyed literature, route to oxilofrine involves the direct hydroxylation of ephedrine.[7] This method is attractive due to the structural similarity between ephedrine and oxilofrine (4-hydroxyephedrine).

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound, with a detailed focus on the multi-step synthesis starting from phenol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The visualization of the synthesis pathways offers a clear and concise overview of the chemical transformations involved. Further research into the optimization of each step and the exploration of more efficient and environmentally friendly synthetic routes is encouraged.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. CN104860831A - 4-hydroxy ephedrine hydrochloride synthesis method - Google Patents [patents.google.com]

- 4. Oxilofrine | C10H15NO2 | CID 688009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN101870660A - Preparation method of L-(-)-ephedrine chloride and d-(+)-pseudoephedrine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Oxilofrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxilofrine hydrochloride, also known as methylsynephrine hydrochloride, is a sympathomimetic agent that has been used for the treatment of hypotensive states.[1] Chemically, it is the hydrochloride salt of oxilofrine, a synthetic phenethylamine (B48288) derivative. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white solid powder. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Chemical Name | (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol hydrochloride | [2] |

| Synonyms | Methylsynephrine HCl, 4-Hydroxyephedrine HCl, Carnigen, Diben | [2] |

| Chemical Formula | C₁₀H₁₆ClNO₂ | [2] |

| Molecular Weight | 217.69 g/mol | [2] |

| CAS Number | 942-51-8 | [2] |

| Chemical Structure |  | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 207 °C (for free base) | [1] |

| Solubility | Soluble in DMSO. Partly miscible in water. | [1][2] |

| pKa | Not available in the searched literature. | |

| LogP (predicted) | -0.13 to 0.6 | [3] |

Mechanism of Action and Signaling Pathways

Oxilofrine exerts its pharmacological effects through a dual mechanism of action. It acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[3] The released norepinephrine then activates adrenergic receptors. Additionally, oxilofrine has been found to be a direct agonist of α₁ and β₁-adrenergic receptors.[2][3]

Adrenergic Receptor Signaling

The activation of α₁ and β₁-adrenergic receptors by oxilofrine (either directly or indirectly via norepinephrine) initiates distinct downstream signaling cascades.

-

α₁-Adrenergic Receptor (Gq-coupled) Signaling: The α₁-adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to Gq protein. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction and vasoconstriction.

-

β₁-Adrenergic Receptor (Gs-coupled) Signaling: The β₁-adrenergic receptor is a GPCR that couples to Gs protein. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate and myocardial contractility.

Pharmacokinetic and Pharmacodynamic Properties

Table 3: Pharmacokinetic Parameters of Oxilofrine

| Parameter | Value | Reference |

| Oral Bioavailability | Not available in the searched literature. | |

| Plasma Protein Binding | Not available in the searched literature. | |

| Metabolism | Major metabolite is a sulfoconjugate. | [4] |

| Elimination Half-life | Not available in the searched literature. | |

| Excretion | A significant portion is excreted in the urine. | [4] |

Pharmacodynamics

The primary pharmacodynamic effects of oxilofrine are on the cardiovascular system, consistent with its mechanism of action as a sympathomimetic agent. These effects include:

-

Increased blood pressure: Due to vasoconstriction mediated by α₁-adrenergic receptors.[2]

-

Increased heart rate (chronotropic effect): Mediated by β₁-adrenergic receptors.[2]

-

Increased myocardial contractility (inotropic effect): Mediated by β₁-adrenergic receptors.[2]

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

Preparation of Solutions: Prepare a standard solution of this compound in deionized water (e.g., 1 mM). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration: Calibrate a pH meter with standard buffers. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[5][6][7]

Stability-Indicating HPLC Method for Purity and Degradation Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for identifying and quantifying its degradation products.

Methodology:

-

Forced Degradation Studies: Subject this compound to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light) stress.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength where oxilofrine and its degradation products have significant absorbance.

-

-

Method Development and Validation: Develop a method that provides adequate separation of the parent drug from all degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]

-

Identification of Degradation Products: Use a mass spectrometer coupled to the HPLC (LC-MS) to identify the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.[10]

In Vitro Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

Methodology:

-

Preparation: Prepare a solution of this compound in a buffer (e.g., phosphate-buffered saline, pH 7.4). Obtain pooled human plasma.

-

Equilibrium Dialysis: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like oxilofrine but not large proteins like albumin.

-

Place the plasma in one chamber and the this compound solution in the other chamber.

-

Incubate the apparatus at a physiological temperature (e.g., 37°C) with gentle shaking until equilibrium is reached.

-

Analysis: After incubation, measure the concentration of oxilofrine in both the plasma chamber (total concentration) and the buffer chamber (unbound concentration) using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: The percentage of protein binding can be calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100.[11]

Conclusion

This technical guide has summarized the available information on the chemical and physical properties of this compound. While key identifiers and qualitative descriptions of its mechanism of action and physicochemical properties are documented, there is a notable lack of publicly available quantitative data for several important parameters, including aqueous solubility, pKa, receptor binding affinities, and comprehensive pharmacokinetic profiles. The provided experimental protocols offer a general framework for the determination of these properties. Further research is warranted to fill these knowledge gaps and provide a more complete understanding of this compound for its potential applications in research and drug development.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. protocols.io [protocols.io]

- 4. A uniform extracellular stimulus triggers distinct cAMP signals in different compartments of a simple cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Molecular structure and stereochemistry of oxilofrine hydrochloride

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Oxilofrine Hydrochloride

Introduction

Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a synthetic sympathomimetic amine.[1] Classified as a substituted phenethylamine (B48288) and an amphetamine derivative, it functions as an indirectly acting sympathomimetic agent by prompting the release of norepinephrine.[1][2] This activity leads to the stimulation of both α- and β-adrenergic receptors, resulting in effects such as increased myocardial contractility.[2][3] Historically developed in the 1930s, it has been used as an antihypotensive agent and cough suppressant.[2] This guide provides a detailed examination of the molecular structure and complex stereochemistry of its hydrochloride salt, intended for researchers and drug development professionals.

Molecular Structure

Oxilofrine is the 4-hydroxylated analogue of ephedrine.[1][2] This structural modification, the addition of a hydroxyl group at the 4-position of the benzene (B151609) ring, renders the molecule more hydrophilic than ephedrine.[1] The hydrochloride salt is the common pharmaceutical form.

Chemical and Physical Properties

Key identifying and physical properties of oxilofrine and its hydrochloride salt are summarized below.

| Property | Oxilofrine (Free Base) | This compound |

| IUPAC Name | 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol[4] | (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol hydrochloride[5] |

| Other Names | Methylsynephrine, 4-Hydroxyephedrine, p-Hydroxyephedrine[2][4] | Carnigen, Suprifen, 4-HMP[2][5] |

| CAS Number | 365-26-4[4] | 942-51-8[5][6] |

| Molecular Formula | C₁₀H₁₅NO₂[4] | C₁₀H₁₆ClNO₂[5] |

| Molar Mass | 181.235 g·mol⁻¹[2] | 217.69 g/mol [5][6] |

| Melting Point | 207 °C[4] | Not specified |

| Solubility | Partly miscible in water[4] | Not specified |

Structural Diagram

The 2D chemical structure of this compound highlights its key functional groups: a phenol (B47542) ring, a secondary alcohol, and a secondary amine.

Caption: 2D structure of this compound.

Stereochemistry

The biological activity of oxilofrine is critically dependent on its three-dimensional arrangement, as interactions with chiral biological targets like adrenergic receptors are stereospecific.[1]

Chiral Centers and Stereoisomers

Oxilofrine possesses two chiral centers, which gives rise to four possible stereoisomers.[1] These centers are located at the C1 (alpha carbon, bearing the hydroxyl group) and C2 (beta carbon, bearing the methylamino group) positions of the propyl side chain.[1] The four stereoisomers exist as two pairs of enantiomers with erythro and threo relative configurations.[1]

-

(1R,2S)- and (1S,2R)-isomers: This pair of enantiomers has the erythro configuration, where similar substituents on the chiral carbons are on the same side in a Fischer projection. The IUPAC name for the (1R,2S) isomer is 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol.[4]

-

(1R,2R)- and (1S,2S)-isomers: This pair of enantiomers has the threo configuration, with similar substituents on opposite sides.

Commercially available oxilofrine is typically a racemic mixture, containing these isomers in equal proportions.[1][6][7]

Caption: Stereoisomeric relationships of oxilofrine.

Experimental Protocols for Structural and Stereochemical Analysis

Determining the precise molecular structure and absolute stereochemistry of a compound like this compound requires sophisticated analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[8] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Methodology:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound.[8] This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly or changing conditions (e.g., temperature, solvent polarity) to induce the formation of a single, well-ordered crystal, typically larger than 0.1 mm in all dimensions.[8]

-

Data Collection: The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections (spots).[8] The angles and intensities of tens of thousands of these reflections are meticulously recorded by a detector.[8]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group). Computational methods, such as direct methods or the Patterson function, are used to generate an initial electron density map of the crystal's repeating unit.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares algorithms, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[8] The final refined structure provides a detailed 3D picture of the molecule, confirming its connectivity and absolute stereochemistry.

Chiral Chromatography and Mass Spectrometry (e.g., UHPLC-QToF-MS)

Chromatographic methods are essential for separating stereoisomers and confirming the identity and quantity of a substance. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QToF-MS) is a powerful tool for this purpose.[9][10] To separate the enantiomers and diastereomers, a chiral stationary phase (CSP) column would be required.

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically methanol, at a known concentration (e.g., 1.0 mg/mL).[9] Calibration standards are prepared by serial dilution to create a curve for quantification.[9]

-

Chromatographic Separation:

-

System: An Agilent Series 1290 UHPLC system or equivalent.[9]

-

Column: A chiral column (e.g., a polysaccharide-based CSP) is used to resolve the stereoisomers. For general identification, a standard reversed-phase column like a Zorbax SB-C8 (2.0x100 mm, 1.8 µm) can be used.[9]

-

Mobile Phase: A gradient of two solvents, such as water (A) and acetonitrile (B52724) (B), often with an additive like formic acid to improve ionization.

-

Flow Rate & Temperature: A typical flow rate is 0.20 mL/min with the column temperature maintained at 35°C.[9]

-

Injection Volume: A small volume, such as 2 µL, is injected.[9]

-

-

Mass Spectrometric Detection:

-

System: A QToF-MS equipped with an electrospray ionization (ESI) source.[9]

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.[9]

-

MS Parameters: Key parameters are optimized, including drying gas temperature (250°C), nebulizer pressure (35 psig), and capillary voltage (3500V).[9]

-

Data Acquisition: Data is acquired in full scan mode over a mass range (e.g., m/z 100–1000).[9] The high-resolution capability of the QToF allows for the determination of the exact mass of the parent ion (e.g., extracted at 182.115 for oxilofrine) and its fragments, confirming the elemental composition.[9]

-

-

Data Analysis: The retention times of the separated stereoisomers are used for identification against a reference standard. The mass spectrum, showing the protonated molecule and characteristic fragment ions (like [M+H-H₂O]⁺), confirms the molecular identity.[9]

Caption: Workflow for stereoisomer analysis by UHPLC-MS.

References

- 1. This compound | 942-51-8 | Benchchem [benchchem.com]

- 2. Oxilofrine - Wikipedia [en.wikipedia.org]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Oxilofrine | C10H15NO2 | CID 688009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. truthinadvertising.org [truthinadvertising.org]

- 10. researchgate.net [researchgate.net]

In Vivo and In Vitro Metabolic Pathways of Oxilofrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilofrine, a sympathomimetic amine, undergoes metabolic transformation through both Phase I and Phase II pathways. This technical guide provides a comprehensive overview of the current understanding of the in vivo and in vitro metabolism of oxilofrine hydrochloride. The primary in vivo metabolic route is identified as sulfation, a Phase II conjugation reaction, leading to the formation of a major urinary metabolite, p-hydroxyephedrine sulfoconjugate. While direct in vitro evidence for Phase I metabolism is limited, potential pathways such as N-demethylation, analogous to structurally similar compounds, are discussed. This guide details experimental protocols for studying oxilofrine metabolism and presents available quantitative data in a structured format. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding.

Introduction

Oxilofrine, also known as methylsynephrine or p-hydroxyephedrine, is a sympathomimetic agent that has been used for the treatment of hypotension.[1] Its chemical structure, 4-[1-hydroxy-2-(methylamino)propyl]phenol, makes it a substrate for various metabolic enzymes. Understanding the metabolic fate of oxilofrine is crucial for defining its pharmacokinetic profile, assessing potential drug-drug interactions, and for analytical purposes in clinical and forensic toxicology. This document synthesizes the available scientific literature on the in vivo and in vitro metabolic pathways of this compound.

In Vivo Metabolic Pathways

The primary metabolic pathway for oxilofrine in humans is Phase II conjugation, specifically sulfation.

Phase II Metabolism: Sulfation

Following oral administration, oxilofrine is extensively metabolized through sulfation of its phenolic hydroxyl group. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The resulting major metabolite is p-hydroxyephedrine sulfoconjugate, which is then excreted in the urine.[1] This sulfated metabolite is detectable in urine for a longer duration than the parent compound.[1]

Excretion of Unchanged Drug

A portion of the administered dose of oxilofrine is also excreted unchanged in the urine.[1]

Oxilofrine as a Metabolite

It is important to note that oxilofrine itself is a known metabolite of other drugs, including ephedrine (B3423809) and para-methoxymethamphetamine (PMMA). This is a critical consideration in analytical testing to determine the origin of urinary oxilofrine.

In Vitro Metabolic Pathways

Direct experimental data on the in vitro metabolism of oxilofrine is limited in the current scientific literature. However, based on its chemical structure and the known metabolism of similar compounds, potential Phase I pathways can be postulated.

Postulated Phase I Metabolism

-

N-Demethylation: The N-methyl group of oxilofrine could potentially be removed via N-demethylation, a common metabolic reaction for many xenobiotics. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, which are known to metabolize structurally related compounds.

-

Oxidative Deamination: The primary amine of a potential N-demethylated metabolite or the secondary amine of oxilofrine could undergo oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, leading to the formation of a ketone and subsequent acidic metabolites.

Further in vitro studies utilizing human liver microsomes, hepatocytes, and recombinant CYP enzymes are required to confirm these potential Phase I metabolic pathways and to identify the specific enzymes involved.

Quantitative Data

The following table summarizes the available quantitative data from an in vivo study involving the oral administration of this compound.

| Parameter | Value | Reference |

| In Vivo Study | ||

| Oral Dose | 32 mg of this compound | [1] |

| Biological Matrix | Urine | [1] |

| Detection Time of Unchanged Oxilofrine | 43 hours | [1] |

| Detection Time of p-OH-ephedrine sulfoconjugate | 67 hours | [1] |

Note: Detailed quantitative data on the percentage of the dose excreted as unchanged oxilofrine versus its sulfate (B86663) conjugate is not available in the cited literature.

Experimental Protocols

In Vivo Human Study Protocol

This protocol is based on a published study investigating the urinary excretion of oxilofrine and its metabolite.[1]

-

Subject Recruitment: Recruit healthy human volunteers.

-

Drug Administration: Administer a single oral dose of 32 mg of this compound.

-

Sample Collection: Collect all urine produced for a period of 3 days post-administration, followed by the collection of a single morning urine sample on the fourth day.

-

Sample Analysis: Analyze urine samples for the presence and concentration of unchanged oxilofrine and its conjugated metabolites using a validated analytical method such as LC-MS/MS.

In Vitro Human Liver Microsome Incubation Protocol (Hypothetical)

This protocol is a general procedure for assessing the in vitro metabolism of a compound using human liver microsomes and can be adapted for oxilofrine.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

-

Incubation Procedure:

-

Prepare an incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and oxilofrine (e.g., 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of oxilofrine and the formation of metabolites using a validated LC-MS/MS method.

-

-

Control Incubations:

-

Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism.

-

Include control incubations without HLM to assess the chemical stability of oxilofrine.

-

CYP450 Reaction Phenotyping Protocol (Hypothetical)

To identify the specific CYP enzymes responsible for oxilofrine metabolism, incubations can be performed with a panel of recombinant human CYP enzymes or with HLM in the presence of specific CYP inhibitors.

-

Recombinant CYP Incubation: Incubate oxilofrine with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measure the rate of metabolite formation.

-

Chemical Inhibition Study:

-

Pre-incubate HLM with a known selective inhibitor for each major CYP isoform (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4).

-

Initiate the metabolic reaction by adding oxilofrine and the NADPH regenerating system.

-

Measure the rate of metabolite formation and compare it to the rate in the absence of the inhibitor to determine the degree of inhibition.

-

Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism using human liver microsomes.

Conclusion

The metabolism of this compound in vivo is primarily characterized by Phase II sulfation to form p-hydroxyephedrine sulfoconjugate, which is the major urinary metabolite. A portion of the drug is also excreted unchanged. While direct in vitro evidence is lacking, Phase I metabolic pathways such as N-demethylation are plausible based on the compound's structure and the metabolism of similar drugs. Further research is warranted to definitively identify the specific enzymes, particularly cytochrome P450 isoforms, that may be involved in the Phase I metabolism of oxilofrine and to provide a more complete quantitative picture of its metabolic fate. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical toxicology.

References

Toxicological Profile and Safety Assessment of Oxilofrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known toxicological information and standard safety assessment protocols relevant to oxilofrine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice. Oxilofrine is not an approved drug in the United States.[1]

Executive Summary

This compound is a sympathomimetic amine that has been used as a cardiac stimulant and antihypotensive agent.[1] Despite its historical use in some countries, it is not approved as a new drug by the U.S. Food and Drug Administration (FDA) and is listed as a prohibited substance by the World Anti-Doping Agency (WADA). A significant concern surrounding oxilofrine is its presence as an undeclared ingredient in dietary and sports supplements, which has been associated with adverse cardiovascular events.[2][3] This guide synthesizes the available pharmacological data, highlights the significant gaps in the formal toxicological profile of this compound, and details the standard experimental protocols that would be required for a comprehensive safety assessment of a compound in this class.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (1R,2S)-4-(1-hydroxy-2-(methylamino)propyl)phenol hydrochloride | [4] |

| Synonyms | p-Hydroxyephedrine HCl, Methylsynephrine HCl, 4-HMP HCl | [4] |

| CAS Number | 942-51-8 | [5] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [5] |

| Molecular Weight | 217.69 g/mol | [5] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Pharmacological Profile

Mechanism of Action

Oxilofrine is classified as an indirectly acting sympathomimetic amine.[1] Its primary mechanism of action involves increasing the synaptic concentration of norepinephrine (B1679862) (NE). It achieves this by promoting the release of norepinephrine from presynaptic nerve terminals.[1] The elevated levels of norepinephrine then activate both α- and β-adrenergic receptors, leading to a sympathomimetic response.[1] This includes positive inotropic effects on the heart (increased contractility) and vasoconstriction, resulting in an increase in blood pressure.[1][6]

Signaling Pathway

The signaling cascade initiated by an indirect sympathomimetic agent like oxilofrine is complex and involves multiple steps, from neurotransmitter release to receptor activation and downstream cellular responses.

Caption: Indirect Sympathomimetic Signaling Pathway

Toxicological Profile: Data Gaps and Inferences

A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of formal toxicological studies on this compound. The following sections detail the types of studies that are standard for a comprehensive safety assessment and highlight the absence of specific data for this compound.

Acute Toxicity

No dedicated acute toxicity studies determining the LD50 (median lethal dose) of this compound in rodents were found.

Repeated-Dose Toxicity

There is no available data from sub-chronic (e.g., 28-day or 90-day studies) or chronic toxicity studies for this compound. Such studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

No studies assessing the mutagenic or clastogenic potential of this compound, such as the Ames test, in vitro chromosomal aberration assay, or in vivo micronucleus test, were identified.

Carcinogenicity

There is no information available from long-term carcinogenicity bioassays in rodents for this compound.

Reproductive and Developmental Toxicity

Data on the potential effects of this compound on fertility, embryofetal development, and pre- and postnatal development are not available.

Human Adverse Events

While formal toxicological studies are lacking, adverse events have been reported in connection with products containing oxilofrine, often as an undeclared ingredient. These include nausea, vomiting, tachycardia, chest pain, and cardiac arrest.[7]

Standard Experimental Protocols for Safety Assessment

The following sections describe the standard experimental protocols, based on international regulatory guidelines (e.g., OECD and ICH), that would be employed to conduct a thorough toxicological evaluation of a sympathomimetic amine like this compound.

Acute Oral Toxicity (OECD 423)

-

Principle: To determine the acute oral toxicity of a substance by administering a single high dose to a small number of animals and observing them for a defined period.

-

Test System: Typically, young adult female rats.

-

Procedure: A stepwise procedure is used, starting with a dose expected to be toxic. Based on the outcome (mortality or survival), subsequent groups of animals are dosed at lower or higher fixed dose levels.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

Repeated-Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

-

Principle: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

-

Test System: Typically, rats of both sexes.

-

Procedure: The test substance is administered daily by gavage or in the diet to several groups of animals at three or more dose levels for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and urinalysis are conducted. At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.

-

Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively.

-

Test System: Multiple strains of bacteria with different known mutations.

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined for structural aberrations.

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: To detect damage to chromosomes or the mitotic apparatus in vivo by analyzing the formation of micronuclei in erythrocytes.

-

Test System: Typically, mice or rats.

-

Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last treatment, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

-

Endpoint: A substance is considered genotoxic in vivo if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

Reproductive and Developmental Toxicity Testing (ICH S5(R3))

-

Fertility and Early Embryonic Development Study (Segment I): Evaluates the effects on male and female reproductive performance and early embryonic development.

-

Embryo-Fetal Development Study (Segment II): Assesses the potential for teratogenicity (birth defects) and other developmental effects in the offspring.

-

Pre- and Postnatal Development Study (Segment III): Examines the effects of exposure during late gestation, parturition, and lactation on the offspring.

Carcinogenicity Studies (ICH S1B)

-

Principle: To assess the carcinogenic potential of a substance following long-term administration to animals.

-

Test System: Typically, rats and mice of both sexes.

-

Procedure: The substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are monitored for clinical signs and tumor development. A complete histopathological examination of all tissues is performed at the end of the study.

-

Endpoint: Determination of whether the substance increases the incidence of tumors compared to control animals.

Experimental Workflow for Preclinical Safety Assessment

The safety assessment of a new pharmaceutical candidate follows a structured, multi-stage process to identify potential hazards before human clinical trials.

Caption: Preclinical Safety Assessment Workflow

Conclusion

The toxicological profile of this compound is largely incomplete, with a notable absence of data from standard non-clinical safety studies. The primary safety concerns currently stem from its known pharmacological effects as a sympathomimetic agent and reports of adverse events in humans who have consumed products containing it, often unknowingly. For a comprehensive understanding of its safety, a full battery of toxicological studies, as outlined by international regulatory guidelines, would be necessary. This guide serves to underscore the existing data gaps and provide a framework for the systematic evaluation that would be required for any new sympathomimetic compound intended for pharmaceutical development.

References

The Historical Development and Original Therapeutic Application of Oxilofrine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic amine that was first developed in the 1930s. This technical guide provides an in-depth review of its historical development, original intended use, and the early scientific investigations that characterized its pharmacological profile. While initially introduced as a cardiac stimulant and antihypotensive agent, its clinical application has since diminished in many parts of the world. This document consolidates available historical data, including preclinical and clinical findings, to offer a comprehensive understanding of oxilofrine's origins. Quantitative data from early studies are presented in tabular format, and key experimental methodologies are detailed. Furthermore, the established signaling pathways of oxilofrine are visualized using Graphviz to illustrate its mechanism of action.

Historical Development

Oxilofrine was first synthesized in the 1930s in Europe, emerging during an era of significant research into sympathomimetic amines following the elucidation of the structures of adrenaline and ephedrine.[1][2] It is a substituted amphetamine and is structurally closely related to ephedrine, being its 4-hydroxylated analogue.[2] The development of oxilofrine was aimed at producing a compound with cardiovascular stimulant properties for therapeutic use.

The substance was marketed under various trade names, most notably Suprifen by Bayer and Carnigen by Hoechst AG, the latter being a combination product containing an adenosine-containing organ extract.[2] It was also formulated with normethadone as a cough suppressant under the trade name Ticarda.[2]

Original Synthesis

Original Therapeutic Use

The primary original therapeutic indications for oxilofrine were:

-

Hypotension: It was developed to treat various forms of low blood pressure, particularly orthostatic hypotension, where a person's blood pressure drops when they stand up.[3] Its pressor effects, mediated by its sympathomimetic action, made it a candidate for this condition.

-

Cardiac Stimulant: Oxilofrine was also intended for use as a cardiac stimulant due to its positive inotropic effects, meaning it increases the force of the heart's contractions.[2]

Over time, its use was also extended to being a component in cough suppressant formulations.[2]

Preclinical and Clinical Investigations

Early investigations into the pharmacology of oxilofrine were conducted in various animal models to elucidate its mechanism of action and therapeutic potential. While the original studies from the 1930s and 1940s are not extensively cited in modern literature, later studies provide insight into its preclinical profile.

Preclinical Studies

Studies in the 1970s on Carnigen, a formulation containing oxilofrine, in anesthetized dogs provided detailed hemodynamic data. These investigations confirmed its cardiovascular effects.

Table 1: Hemodynamic Effects of Carnigen (containing Oxilofrine) in Anesthetized Dogs

| Parameter | Dosage | Route | Effect |

| Blood Pressure | 1 and 3 mg/kg | Intraduodenal | Increase |

| Heart Rate | 1 and 3 mg/kg | Intraduodenal | Tachycardia (Increase) |

| Cardiac Output | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant, dose-dependent increase |

| Stroke Volume | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant, dose-dependent increase |

| Total Peripheral Resistance | 0.3, 1, and 3 mg/kg | Intraduodenal | Dose-dependent reduction |

| Myocardial Contractility (dp/dt) | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant increase |

| Coronary Flow | 0.1 to 1 mg/kg | Intravenous | Dose-dependent increase |

Data sourced from studies on Carnigen in anesthetized dogs.[3][4]

A representative experimental protocol for evaluating the cardiovascular effects of oxilofrine in the 1970s is outlined below.

Early Clinical Use and Dosage

In clinical practice for hypotension, oxilofrine was administered orally. The typical pharmaceutical dosages ranged from 16 to 40 mg. A usual adult dose was 32 mg, while pediatric doses were in the range of 8 to 24 mg.

Mechanism of Action and Signaling Pathways

Oxilofrine is a sympathomimetic agent with a primary mechanism involving the release of norepinephrine (B1679862) from adrenergic nerve terminals, thus acting as an indirectly acting sympathomimetic.[2] It also has direct agonist activity at α- and β-adrenergic receptors.[2]

-

α-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, which contributes to its pressor effect (increase in blood pressure).[2] This is also the likely mechanism for its use as a cough suppressant, by reducing mucus secretion in the airway through vasoconstriction.[2]

-

β-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors in the heart is responsible for its positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.

-

Sigma-1 Receptor Agonism (Postulated): Due to structural similarities with other sigma-1 receptor agonists like dextromethorphan (B48470) and methamphetamine, it has been postulated that oxilofrine may also act as a sigma-1 receptor agonist, although the clinical significance of this is not well-defined.[2]

Conclusion

Oxilofrine represents a classic example of a sympathomimetic drug developed in the mid-20th century for cardiovascular indications. Its historical development and original use for hypotension and as a cardiac stimulant are well-documented, although specific early experimental data can be challenging to procure. The preclinical studies, such as those conducted on canine models, provided a clear rationale for its therapeutic application by demonstrating its effects on blood pressure, heart rate, and cardiac contractility. Its mechanism of action, centered on norepinephrine release and adrenergic receptor agonism, is characteristic of its drug class. While its use in mainstream medicine has largely been superseded by more modern therapeutics, an understanding of its historical development and pharmacology provides valuable context for researchers in the field of cardiovascular drug discovery and development.

References

- 1. Suprofen, a new peripheral analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxilofrine - Wikipedia [en.wikipedia.org]

- 3. [The effect of a combination of 1-(4'-hydroxyphenyl)-2-methyl-aminopropanol-(1)-hydrochloride with a nucleotide containing heart muscle extract on the heart and circulatory system of the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular activity of Carnigen in normotone and in experimentally hypotone dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxilofrine Hydrochloride (CAS Number 942-51-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxilofrine hydrochloride, with the Chemical Abstracts Service (CAS) number 942-51-8, is the hydrochloride salt of oxilofrine. Oxilofrine, also known as methylsynephrine, p-hydroxyephedrine, and 4-hydroxy-α-[(1S)-1-(methylamino)ethyl]benzyl alcohol, is a synthetic sympathomimetic amine.[1] Structurally, it is a substituted phenethylamine (B48288) and an analog of ephedrine.[1] Historically developed as a cardiac stimulant and for the treatment of hypotensive states, it is not approved for use as a prescription drug or dietary supplement in the United States.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to this compound, intended for a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 942-51-8 | [3] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [3] |

| Molecular Weight | 217.69 g/mol | [3] |

| IUPAC Name | 4-[1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |

| Synonyms | Methylsynephrine HCl, p-hydroxyephedrine HCl, 4-HMP HCl | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Synthesis

The synthesis of oxilofrine typically involves a multi-step chemical process. While various specific methodologies exist, a common synthetic route starts from readily available precursors. A general synthetic scheme is outlined below.

General Synthetic Pathway

A plausible synthesis route for oxilofrine involves the following key transformations:

-

Acylation: Friedel-Crafts acylation of a protected phenol (B47542) with a suitable acyl halide to introduce the propiophenone (B1677668) backbone.

-

Halogenation: α-Bromination of the ketone to introduce a leaving group.

-

Amination: Substitution of the bromine with methylamine (B109427) to form the aminoketone intermediate.

-

Reduction: Reduction of the ketone functionality to a hydroxyl group to yield oxilofrine.

-

Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.

A more detailed, step-by-step synthesis is described in the following experimental protocol.

Experimental Protocol: Synthesis of Oxilofrine

The following protocol is a representative example of a potential synthetic route.

Step 1: Preparation of 2-bromo-1-(4-hydroxyphenyl)propan-1-one (B1280192)

-

To a solution of 4-hydroxypropiophenone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at a controlled temperature (e.g., 0-5 °C) with stirring.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude α-bromoketone.

Step 2: Preparation of 1-(4-hydroxyphenyl)-2-(methylamino)propan-1-one

-

The crude 2-bromo-1-(4-hydroxyphenyl)propan-1-one is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

An excess of methylamine (as a solution in a suitable solvent or as a gas) is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The solvent and excess methylamine are removed under reduced pressure.

Step 3: Preparation of Oxilofrine

-

The resulting aminoketone is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred until the reduction is complete.

-

The reaction is quenched by the addition of water or a dilute acid.

-

The product is extracted with an organic solvent and purified by crystallization or chromatography.

Step 4: Formation of this compound

-

The purified oxilofrine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.[4][5]

Mechanism of Action and Signaling Pathway

Oxilofrine is an indirectly acting sympathomimetic agent.[1] Its primary mechanism of action involves stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals. The released norepinephrine then acts on adrenergic receptors (both α and β) to elicit a physiological response. This leads to vasoconstriction, increased heart rate, and increased cardiac contractility.

Pharmacokinetics

The pharmacokinetic properties of oxilofrine have been studied in humans. Following oral administration, it is absorbed and reaches peak plasma concentrations relatively quickly. The metabolism of oxilofrine appears to be saturable, leading to a non-linear dose-response relationship.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of oxilofrine in healthy male volunteers after single oral doses.

| Dosage | Formulation | Cmax (ng/mL) (Median) | tmax (h) (Median) | AUC₀₋₂₄ (ng/mL·h) (Median) |

| 16 mg | Drops | 9.1 | 0.7 | 12.8 |

| 16 mg | Dragees | 11.4 | 1.7 | 17.7 |

| 32 mg | Dragees | 31.4 | 1.7 | 61.0 |

| 64 mg | Dragees | 122.9 | 1.7 | 268.2 |

| Data from a study in 12 healthy male volunteers.[3] |

The data suggests that as the dose increases, the maximum plasma concentration (Cmax) and the area under the curve (AUC) increase more than proportionally, indicating a saturable first-pass metabolism.[3] Approximately 50% of the administered dose is recovered in the urine.[3] The elimination half-life of oxilofrine is not explicitly stated in the readily available literature.

Hemodynamic Effects

As a sympathomimetic agent, oxilofrine exerts significant effects on the cardiovascular system. These effects are a direct consequence of its mechanism of action, leading to the stimulation of adrenergic receptors.

Observed Hemodynamic Changes in Humans

Clinical studies and pharmacological profiles indicate that oxilofrine administration leads to the following hemodynamic changes:

-

Increased Blood Pressure: Due to vasoconstriction mediated by α-adrenergic receptor stimulation.

-

Increased Heart Rate (Chronotropic Effect): Primarily through the stimulation of β₁-adrenergic receptors in the heart.

-

Increased Cardiac Contractility (Inotropic Effect): Also mediated by β₁-adrenergic receptor stimulation, leading to a more forceful contraction of the heart muscle.

-

Increased Cardiac Output: The combination of increased heart rate and contractility results in an overall increase in the volume of blood pumped by the heart per minute.

Specific quantitative data linking various doses of oxilofrine to precise changes in these hemodynamic parameters in human studies are not consistently available in the public domain.

Analytical Methodology

The detection and quantification of oxilofrine in biological matrices and other samples are crucial for research, clinical, and forensic purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and highly sensitive method.

Experimental Protocol: Quantification of Oxilofrine in Plasma by HPLC-MS/MS

The following protocol provides a general framework for the analysis of oxilofrine in plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma sample, add an internal standard (e.g., a deuterated analog of oxilofrine).

-

Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of ether and dichloromethane).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40 °C).

-

Reconstitute the residue in a suitable mobile phase for injection.

2. HPLC Conditions

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[6]

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 35-40 °C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-